N-benzyl-1-(2-chlorophenyl)-N-methylmethanesulfonamide
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Overview
Description
N-benzyl-1-(2-chlorophenyl)-N-methylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(2-chlorophenyl)-N-methylmethanesulfonamide typically involves the reaction of benzyl chloride with 2-chlorophenylmethanesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
C6H5CH2Cl+C6H4ClSO2NHCH3→C6H5CH2N(CH3)SO2C6H4Cl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2-chlorophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-1-(2-chlorophenyl)-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-chlorophenyl)-N-methylmethanesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and leading to the death of the bacterial cells. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(2-chlorophenyl)ethanamine
- N-benzyl-1-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl-N-methylmethanamine
Uniqueness
N-benzyl-1-(2-chlorophenyl)-N-methylmethanesulfonamide is unique due to its specific combination of benzyl, chlorophenyl, and methylmethanesulfonamide groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C15H16ClNO2S |
---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
N-benzyl-1-(2-chlorophenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C15H16ClNO2S/c1-17(11-13-7-3-2-4-8-13)20(18,19)12-14-9-5-6-10-15(14)16/h2-10H,11-12H2,1H3 |
InChI Key |
BEGIQHHTKHSLFW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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